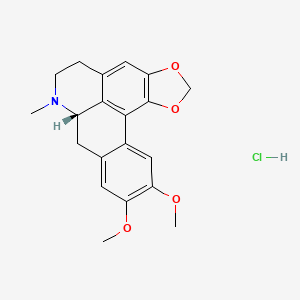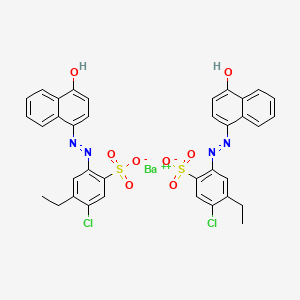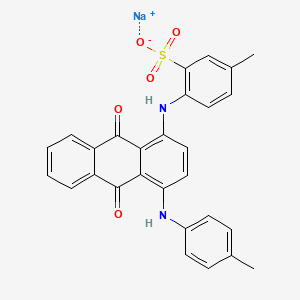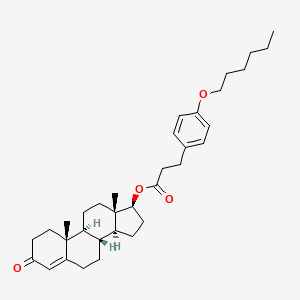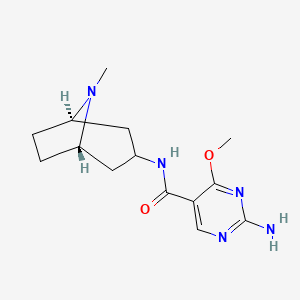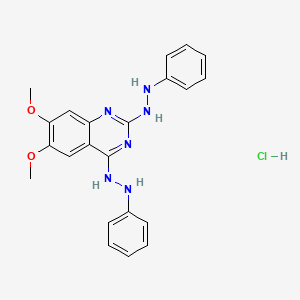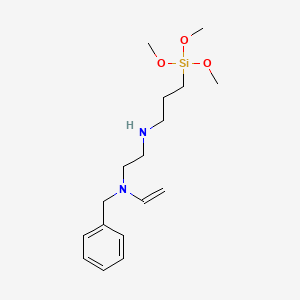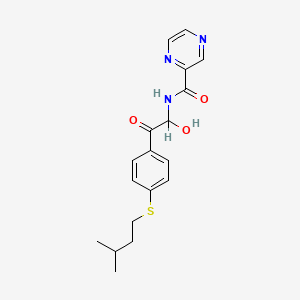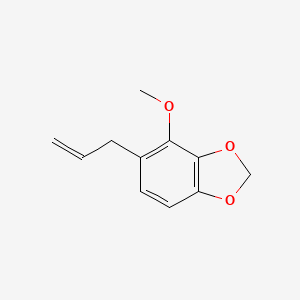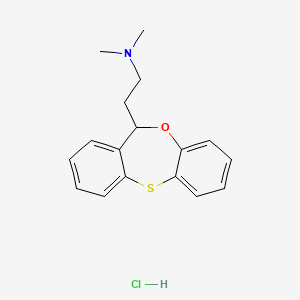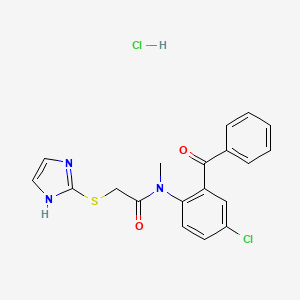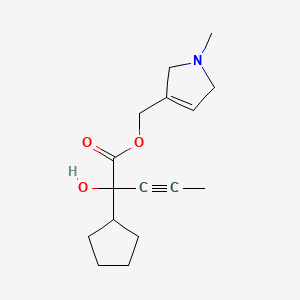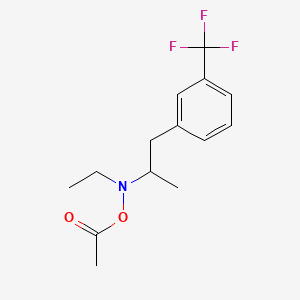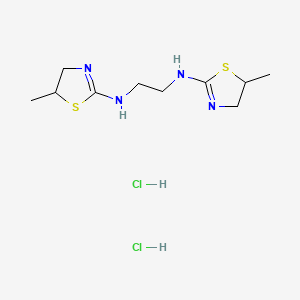
N,N'-Bis(4,5-dihydro-5-methyl-2-thiazolyl)-1,2-ethanediamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(4,5-dihydro-5-methyl-2-thiazolyl)-1,2-ethanediamine dihydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of thiazole rings and an ethanediamine backbone, making it a versatile compound in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(4,5-dihydro-5-methyl-2-thiazolyl)-1,2-ethanediamine dihydrochloride typically involves the reaction of 4,5-dihydro-5-methyl-2-thiazolylamine with 1,2-dibromoethane under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol, and requires the presence of a base like sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis(4,5-dihydro-5-methyl-2-thiazolyl)-1,2-ethanediamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amines.
Substitution: The ethanediamine backbone can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N,N’-Bis(4,5-dihydro-5-methyl-2-thiazolyl)-1,2-ethanediamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N’-Bis(4,5-dihydro-5-methyl-2-thiazolyl)-1,2-ethanediamine dihydrochloride involves its interaction with specific molecular targets. The thiazole rings can interact with metal ions, forming stable complexes that can modulate biological pathways. The ethanediamine backbone allows for the formation of hydrogen bonds and other interactions with biomolecules, influencing their function and activity.
Comparison with Similar Compounds
N,N’-Bis(2-pyridylmethyl)-1,2-ethanediamine: Similar structure but with pyridine rings instead of thiazole rings.
N,N’-Bis(4-methyl-2-thiazolyl)-1,2-ethanediamine: Similar structure but with different substitution on the thiazole rings.
Uniqueness: N,N’-Bis(4,5-dihydro-5-methyl-2-thiazolyl)-1,2-ethanediamine dihydrochloride is unique due to the presence of 4,5-dihydro-5-methyl-2-thiazolyl groups, which impart distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential antimicrobial activity set it apart from other similar compounds.
Properties
CAS No. |
111915-70-9 |
|---|---|
Molecular Formula |
C10H20Cl2N4S2 |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
N,N'-bis(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C10H18N4S2.2ClH/c1-7-5-13-9(15-7)11-3-4-12-10-14-6-8(2)16-10;;/h7-8H,3-6H2,1-2H3,(H,11,13)(H,12,14);2*1H |
InChI Key |
FZZYRLGZJJTFIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(S1)NCCNC2=NCC(S2)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


